(S)-(-)-Felodipine

Description

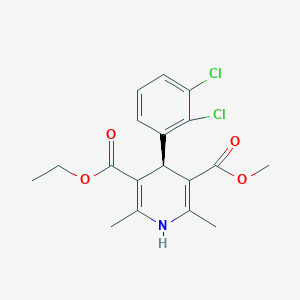

Structure

3D Structure

Properties

IUPAC Name |

5-O-ethyl 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTAMFZIAATZDJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359121 | |

| Record name | (R)-(+)-Felodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105618-03-9, 119945-59-4 | |

| Record name | 3-Ethyl 5-methyl (4S)-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105618-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felodipine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-Felodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FELODIPINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2HM27A9QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S Felodipine

Enantioselective Synthesis Approaches

Enantioselective synthesis of (S)-(-)-Felodipine can be achieved through various strategies, including those utilizing chiral auxiliaries and biocatalysis.

Chiral Auxiliary-Mediated Transesterification

One approach for the stereoselective synthesis of this compound involves the use of a chiral auxiliary. A method described in patent literature utilizes (R)- or (S)-glycidol as a starting material for synthesizing a chiral auxiliary group. google.comgoogle.com This process involves the formation of a tetrahydropyran-protected intermediate from glycidol, dihydropyran (DHP), and a nucleophile. google.com This auxiliary is then coupled with 2,3-dichlorobenzaldehyde (B127699) and 3-amino-2-butenoate to form a diastereomeric felodipine (B1672334) intermediate.

The key step in this method is the isolation of the desired (S)-isomer diastereomer, often achieved through techniques like chromatographic separation. google.com Following separation, a selective transesterification reaction, such as treatment with sodium methoxide, cleaves the auxiliary to yield this compound. researchgate.netgoogle.com This method allows for the recovery of the chiral auxiliary for potential reuse. Research findings indicate that this approach can yield the (S)-isomer with high enantiomeric excess, reported to be greater than 99% ee after acidic treatment and isolation.

Biocatalytic Enantioselective Resolution of Racemic Felodipine

Biocatalysis offers an environmentally friendly and often highly selective route for obtaining enantiomerically pure compounds. mdpi.com The enantioselective resolution of racemic felodipine using microbial cultures and enzymes has been explored as a method to produce this compound. scirp.orgoalib.comresearchgate.net This process involves the selective biotransformation of one enantiomer from the racemic mixture, leaving the other enantiomer enriched. scirp.orgoalib.com

Detailed research findings highlight the effectiveness of various microbial cultures in the enantioselective resolution of racemic felodipine. scirp.orgoalib.comresearchgate.netscirp.orgresearchgate.netscirp.org The enantiomeric purity of the resulting this compound can be assessed by parameters such as enantiomeric excess (ee%) and enantiomeric ratio (E). scirp.orgoalib.comresearchgate.net

Several microbial cultures have demonstrated the capability to perform enantioselective resolution of racemic felodipine. scirp.orgoalib.comresearchgate.netscirp.orgresearchgate.netscirp.org Studies have investigated both free and immobilized forms of these microbial biocatalysts to optimize the resolution process. scirp.orgoalib.comresearchgate.net

Aspergillus niger, a well-known filamentous fungus, has been shown to possess the capability for enantioselective resolution of racemic felodipine. scirp.orgoalib.comresearchgate.netresearchgate.netscirp.org Research indicates that whole-cell A. niger can catalyze the enantioselective conversion of racemic felodipine to this compound. mdpi.comresearchgate.net

Detailed findings show that using whole-cell A. niger, an enantiomeric excess of 81.59% was achieved. scirp.orgoalib.comresearchgate.net Immobilization of A. niger cultures has been found to enhance the enantioselectivity of the biotransformation. scirp.orgoalib.comresearchgate.net Immobilized A. niger demonstrated an excellent enantiomeric ratio (E > 100) and resulted in a significantly higher enantiomeric excess of 98.27%. scirp.orgoalib.comresearchgate.netresearchgate.net

Sphingomonas paucimobilis is another microbial species capable of enantioselective resolution of racemic felodipine. scirp.orgoalib.comresearchgate.netscirp.org Studies using whole-cell S. paucimobilis have shown its ability to enantioselectively resolve the racemic mixture. scirp.orgoalib.comresearchgate.net

Research findings indicate that whole-cell S. paucimobilis achieved an enantiomeric excess of 71.67% in the biotransformation of racemic felodipine. scirp.orgoalib.comresearchgate.net Similar to A. niger, immobilization of S. paucimobilis cultures improved the enantioselectivity, leading to an enhanced enantiomeric excess of 93.56%. scirp.orgoalib.comresearchgate.net

Cunninghamella elegans, a filamentous fungus known for its ability to metabolize various compounds, has also been identified as capable of enantioselective resolution of racemic felodipine. scirp.orgoalib.comresearchgate.netresearchgate.netufrgs.brmdpi.com This organism has been employed in studies investigating the biotransformation of racemic felodipine. scirp.orgoalib.comresearchgate.net

While specific detailed enantiomeric excess and ratio values for C. elegans whole-cell resolution of felodipine were not as prominently detailed in the provided snippets as for A. niger and S. paucimobilis, it is listed among the microbial cultures found to possess the capability for this enantioselective resolution. scirp.orgoalib.comresearchgate.netscirp.orgresearchgate.netscirp.org C. elegans is recognized as a useful model organism for biotransformation studies due to its metabolic similarities to mammalian systems. ufrgs.brmdpi.com

Here is a summary of enantioselective resolution data for selected microbial cultures:

| Microbial Culture | Form | Enantiomeric Excess (ee%) | Enantiomeric Ratio (E) |

| Aspergillus niger | Whole-cell | 81.59 scirp.orgoalib.comresearchgate.net | 9.87 mdpi.comresearchgate.net |

| Aspergillus niger | Immobilized | 98.27 scirp.orgoalib.comresearchgate.netresearchgate.net | > 100 scirp.orgoalib.comresearchgate.netresearchgate.net |

| Sphingomonas paucimobilis | Whole-cell | 71.67 scirp.orgoalib.comresearchgate.net | Not specified in snippets |

| Sphingomonas paucimobilis | Immobilized | 93.56 scirp.orgoalib.comresearchgate.net | Not specified in snippets |

| Cunninghamella elegans | Whole-cell | Not specified in snippets | Not specified in snippets |

Microbial Cultures for Biotransformation

Escherichia coli

Escherichia coli has been identified as a microorganism capable of enantioselective resolution of racemic felodipine scirp.orgresearchgate.netoalib.comscirp.org. Studies have shown that whole-cell E. coli can catalyze the conversion of racemic felodipine, contributing to the generation of the desired (S)-(-) enantiomer scirp.orgresearchgate.netoalib.comscirp.org. While specific enantiomeric excess (ee%) values for free E. coli in the context of felodipine resolution were not explicitly detailed in all sources, E. coli is listed among the microbes possessing this capability scirp.orgresearchgate.netoalib.com. One study noted that among several whole-cell cultures tested, Aspergillus niger provided a good enantiomeric excess, while other cultures, including E. coli, yielded moderate enantiomeric excesses scirp.orgresearchgate.net.

Pseudomonas putida

Similar to Escherichia coli, Pseudomonas putida has also been found to possess the capability for enantioselective resolution of racemic felodipine scirp.orgresearchgate.netoalib.comscirp.org. Research indicates that whole cells of P. putida can participate in the biotransformation of racemic felodipine to its enantiomers scirp.orgresearchgate.netoalib.com. As with E. coli, specific quantitative data on the enantioselectivity (ee% and E value) of free P. putida for felodipine resolution were not consistently provided across the sources, but its inclusion in studies alongside other effective microorganisms underscores its potential in this process scirp.orgresearchgate.netoalib.com.

Cunninghamella blakesleeana

Cunninghamella blakesleeana is another microbial species that has demonstrated the ability to perform enantioselective resolution of racemic felodipine scirp.orgresearchgate.netoalib.comscirp.org. Whole-cell biotransformation studies have included C. blakesleeana among the microorganisms capable of converting racemic felodipine enantioselectively scirp.orgresearchgate.netoalib.com. While detailed performance metrics for free C. blakesleeana were not as extensively reported as for some other organisms like Aspergillus niger, its identification as a biocatalyst for this transformation is noted scirp.orgresearchgate.netoalib.com.

Enzyme-Catalyzed Enantioselective Conversion (e.g., Lipase (B570770) AP6)

Enzyme-catalyzed methods represent a significant approach for the enantioselective synthesis of this compound, often involving the resolution of racemic mixtures scirp.orgoalib.comgoogle.com. Lipase AP6, a triacylglycerol lipase from Aspergillus niger, has been specifically investigated for its ability to catalyze the enantioselective conversion of racemic felodipine scirp.orgresearchgate.netresearchgate.netoalib.com. Studies have shown that Lipase AP6 can effectively catalyze this reaction, leading to the enrichment of the (S)-(-) enantiomer scirp.orgresearchgate.netresearchgate.netoalib.com. The enantioselectivity of the free enzyme was reported as moderate, resulting in a good enantiomeric excess scirp.org.

Impact of Immobilization on Enantioselectivity and Purity

The immobilization of biocatalysts, including both microbial cells and enzymes like Lipase AP6, has been shown to significantly enhance the enantioselectivity and purity of the resulting this compound scirp.orgresearchgate.netresearchgate.netoalib.commdpi.comresearchgate.net. Immobilization can improve the enantiomeric ratio (E) of the biocatalysts, leading to higher enantiomeric purity of the drug scirp.orgresearchgate.netresearchgate.netoalib.comresearchgate.net.

For Lipase AP6, immobilization enhanced its enantioselectivity, resulting in an excellent E value and a high enantiomeric purity of 99.21% ee% scirp.orgresearchgate.netresearchgate.netresearchgate.net.

Immobilization also improved the performance of microbial cultures. For instance, while free Aspergillus niger showed an enantiomeric excess of 81.59%, its immobilized form achieved 98.27% ee% with an excellent E value (>100) scirp.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net. Similarly, Sphingomonas paucimobilis showed improved enantiomeric excess upon immobilization, from 71.67% to 93.56% scirp.orgresearchgate.netresearchgate.netresearchgate.net.

The following table summarizes the impact of immobilization on the enantiomeric excess and enantiomeric ratio for select biocatalysts:

| Biocatalyst | Form | Enantiomeric Excess (ee%) | Enantiomeric Ratio (E) |

| Aspergillus niger | Free | 81.59% | 9.87 (Poor) mdpi.com |

| Aspergillus niger | Immobilized | 98.27% | >100 (Excellent) scirp.org |

| Sphingomonas paucimobilis | Free | 71.67% | Not specified |

| Sphingomonas paucimobilis | Immobilized | 93.56% | Not specified |

| Lipase AP6 | Free | Good | Moderate scirp.org |

| Lipase AP6 | Immobilized | 99.21% | Excellent scirp.org |

These findings indicate that immobilization is a valuable strategy for enhancing the efficiency and selectivity of biocatalytic processes for obtaining high-purity this compound.

Racemic Felodipine Synthesis as a Foundation for Enantioselective Development

The synthesis of racemic felodipine serves as a fundamental starting point for the subsequent development of enantioselective methodologies to isolate or synthesize the (S)-(-) enantiomer google.com. Racemic felodipine possesses a chiral center at the 4th position of its 1,4-dihydropyridine (B1200194) nucleus, leading to the existence of two enantiomeric forms scirp.orgresearchgate.netresearchgate.net.

Hantzsch Condensation-Based Routes

The classical and widely used method for synthesizing racemic 1,4-dihydropyridines, including felodipine, is the Hantzsch condensation acs.orgd-nb.inforsc.orgresearchgate.net. This multicomponent reaction typically involves the condensation of an aldehyde (in the case of felodipine, 2,3-dichlorobenzaldehyde), a -keto ester (such as methyl acetoacetate (B1235776) and ethyl acetoacetate), and a nitrogen source (often ammonia (B1221849) or ammonium (B1175870) acetate) d-nb.inforsc.orggpatindia.com.

The classical Hantzsch synthesis of racemic felodipine involves the reaction between 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and methyl 3-aminocrotonate . Modified Hantzsch reactions have also been reported, sometimes employing different intermediates or optimized conditions . For instance, a modified route using 3-(2-hydroxyethyl)-5-methyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate as a key intermediate yielded felodipine with a 70% efficiency .

Further optimization of Hantzsch condensation conditions for racemic felodipine synthesis has been explored, including variations in solvent and catalyst. One reported method utilizes 2,3-dichlorobenzylideneacetylacetic acid methyl ester and ethyl 3-aminocrotonate in refluxing ethanol (B145695) with pyridine (B92270) as a catalyst . This approach significantly reduced the reaction time compared to earlier methods and achieved yields exceeding 85% after crystallization .

The Hantzsch condensation provides the racemic mixture, which then requires enantioselective methods, such as those described in the preceding sections (biocatalysis, enzyme resolution, or chiral auxiliaries), to obtain the desired this compound in enantiopure form scirp.orggoogle.comresearchgate.net.

The following table provides a comparison of different Hantzsch condensation-based methods for racemic felodipine synthesis based on available data:

| Method | Aldehyde | -keto ester components | Nitrogen Source | Catalyst | Solvent | Reaction Time | Yield |

| Classical Hantzsch | 2,3-dichlorobenzaldehyde | Ethyl acetoacetate, Methyl 3-aminocrotonate | Not explicitly stated | None | Not explicitly stated | Not specified | Not specified |

| Modified Hantzsch (Intermediate) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not specified | Not specified | Not specified | 70% |

| Modified Hantzsch (US5942624A) | Not explicitly stated | Methyl 2-(2,3-dichlorobenzylidene)acetoacetate, Ethyl 3-aminocrotonate | Not explicitly stated | Pyridine | Refluxing ethanol | 90 minutes | >85% |

Solvent and Catalyst Optimization in Racemic Synthesis

The classical synthesis of racemic felodipine typically involves a Hantzsch condensation reaction. This reaction traditionally utilizes components such as 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and methyl 3-aminocrotonate . Optimization efforts for the racemic synthesis have focused on improving reaction time, yield, and efficiency through the selection of appropriate solvents and catalysts.

One notable optimization disclosed in Patent US5942624A describes a racemic synthesis employing 2,3-dichlorobenzylideneacetylacetic acid methyl ester and ethyl 3-aminocrotonate google.com. This method utilizes an alcohol, preferably ethanol, as the solvent, in a concentration range of 2.5–4.8 mL/g of substrate google.com. Pyridine is employed as a catalyst, typically in a concentration of 0.03–0.2 mL/g of substrate google.com. Conducting the reaction in refluxing ethanol with pyridine as a catalyst significantly reduces the reaction time compared to earlier methods that used tertiary butanol without a catalyst google.com. The optimized method achieves a reaction time of approximately 90 minutes, a substantial improvement over the longer durations (6–8 hours) reported for conventional Hantzsch methods . This optimized process also results in high yields, exceeding 85% after crystallization from solvents like acetone (B3395972) or diisopropyl ether .

Solvent selection plays a crucial role in the racemic synthesis. Ethanol is highlighted for its ability to optimize both reaction kinetics and the solubility of reactants . In contrast, solvents like methylene (B1212753) chloride and ethyl acetate (B1210297) are mentioned in the context of improving intermediate stability during enantiomer isolation, which follows the racemic synthesis .

Research findings indicate that the choice of solvent and catalyst directly impacts the efficiency and outcome of the racemic Hantzsch reaction for felodipine synthesis. The use of pyridine in refluxing ethanol, as detailed in the patent literature, exemplifies how optimization of these parameters can lead to reduced reaction times and increased yields in the preparation of racemic felodipine google.com.

The following table summarizes a comparative analysis of the optimized racemic synthesis method using ethanol and pyridine versus a conventional Hantzsch method.

| Parameter | Optimized Method (US5942624A) | Conventional Hantzsch |

| Solvent | Ethanol | Ethyl acetate |

| Catalyst | Pyridine | None |

| Reaction Time | 90 minutes | 6–8 hours |

| Yield | >85% | 70–75% |

| Purification | Crystallization (acetone) | Column chromatography |

This data illustrates the significant improvements achieved through solvent and catalyst optimization in the racemic synthesis of felodipine .

Pharmacological Characterization of S Felodipine

Mechanisms of Action at the Molecular and Cellular Level

The pharmacological effects of (S)-(-)-Felodipine are mediated through several key mechanisms at the molecular and cellular level, primarily involving the modulation of calcium ion influx and interaction with specific intracellular proteins.

L-Type Calcium Channel Inhibition

A principal mechanism of action for felodipine (B1672334), including the (S)-enantiomer, is the inhibition of L-type calcium channels nih.govpatsnap.comlgmpharma.com. This interaction is central to its vascular effects.

This compound acts as a selective inhibitor of voltage-gated L-type calcium channels (Caᵥ1.x) hellobio.comcaymanchem.comtocris.com. These channels are crucial for initiating contraction in muscle cells, including vascular smooth muscle hres.caastrazeneca.ca. Felodipine, similar to other DHP calcium channel blockers, preferentially binds to and stabilizes the inactive conformation of these channels nih.govdrugbank.comdrugbank.comhmdb.ca. This state-dependent binding contributes to its selectivity for vascular tissue, where depolarizations are of longer duration, leading to a greater prevalence of channels in the inactive state compared to cardiac myocytes nih.govlgmpharma.com. Studies have shown felodipine to be selective for L-type channels over other calcium channel subtypes, such as N-, R-, P/Q-, and T-type channels hellobio.comcaymanchem.comtocris.com.

By blocking voltage-gated L-type calcium channels, this compound inhibits the transmembrane influx of calcium ions into vascular smooth muscle cells lgmpharma.comhres.caastrazeneca.cadrugbank.comsmpdb.ca. The contractile process in these cells is highly dependent on the movement of extracellular calcium through these specific ion channels hres.caastrazeneca.ca. Reduced intracellular calcium levels hinder the formation of the calcium-calmodulin complex, which in turn prevents the activation of myosin light-chain kinase (MLCK) patsnap.comlgmpharma.comdrugbank.comsmpdb.ca. MLCK is responsible for phosphorylating myosin light chains, a critical step for muscle contraction lgmpharma.comdrugbank.comsmpdb.ca. The inhibition of this pathway leads to the relaxation of smooth muscle and subsequent vasodilation, ultimately reducing peripheral vascular resistance patsnap.comlgmpharma.comsmpdb.canih.gov.

Research findings highlight the potency and vascular selectivity of felodipine. For example, studies have demonstrated that felodipine induces relaxation of precontracted isolated porcine coronary artery segments, which highly express L-type calcium channels, with an EC₅₀ of 0.15 nM caymanchem.com. Furthermore, felodipine has shown preferential inhibition of L-type calcium channels in isolated rat portal vein compared to rat left ventricle, with IC₅₀ values of 33.9 nM and 3,981 nM, respectively caymanchem.com.

Voltage-Gated L-Type Calcium Channels

Interaction with T-Type Calcium Channels

While the primary target is L-type calcium channels, some studies indicate that felodipine can also bind to and inhibit T-type calcium channels nih.govlgmpharma.comdrugbank.com. T-type calcium channels are commonly found in neurons, cells with pacemaker activity, and osteocytes nih.govlgmpharma.comdrugbank.com. Felodipine has been shown to inhibit the T-type Caᵥ3.2 channel with an IC₅₀ of 6.8 µM caymanchem.com. However, the pharmacological significance of this T-type calcium channel blockade by felodipine is not fully understood nih.govlgmpharma.comdrugbank.com.

Modulation of Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase

This compound has been shown to interact with and attenuate the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase (CaMPDE), also known as PDE1 nih.govlgmpharma.comdrugbank.comhmdb.canih.govnih.gov. CaMPDE is a key enzyme involved in the interplay between cyclic nucleotides (cAMP and cGMP) and calcium second messenger systems nih.govresearchgate.net. Studies have demonstrated that felodipine inhibits specific CaMPDE isozymes, including PDE1B1 and PDE1A2 lgmpharma.comnih.gov. Research indicates that felodipine may inhibit CaMPDE through both direct interaction with the phosphodiesterase and indirectly through calmodulin nih.gov. Felodipine and its analogues have been shown to inhibit the calmodulin-stimulated activity of cAMP phosphodiesterase nih.gov. For the PDE1A2 isozyme, felodipine exhibits an IC₅₀ of 3.7 µM nih.gov.

The interaction between felodipine and CaMPDE suggests an influence on intracellular signaling pathways beyond direct calcium channel blockade lgmpharma.com.

Competitive Antagonism of the Mineralocorticoid Receptor

In addition to its effects on calcium channels, felodipine exhibits competitive antagonism of the mineralocorticoid receptor (MR), also known as NR3C2 nih.govlgmpharma.comdrugbank.comhmdb.cawikipedia.orgahajournals.orgguidetopharmacology.org. The mineralocorticoid receptor is a nuclear receptor that plays a role in regulating electrolyte balance and blood pressure ahajournals.orgscielo.br. Felodipine competes with aldosterone (B195564) for binding to the MR and blocks aldosterone-induced coactivator recruitment lgmpharma.comdrugbank.comahajournals.org.

Studies comparing the MR antagonist activity of various dihydropyridine (B1217469) calcium channel blockers have shown felodipine to be among the more potent inhibitors ahajournals.org. Research indicates that felodipine can inhibit aldosterone-induced activation of the mineralocorticoid receptor at concentrations higher than those required for calcium channel blockade, suggesting a calcium channel-independent effect ahajournals.org. For example, felodipine has shown MR antagonist activity with an IC₅₀ value ranging from 160 to 450 nmol/L in certain assay systems ahajournals.org. This interaction with the mineralocorticoid receptor suggests potential effects on pathways mediated by this receptor, although the full clinical implications in the context of this compound's therapeutic use are still being explored.

Data Table: Selected Pharmacological Activities of Felodipine

| Target | Activity | Parameter | Value (approximate) | Reference |

| L-Type Calcium Channel (Porcine Coronary Artery) | Inhibition | EC₅₀ | 0.15 nM | caymanchem.com |

| L-Type Calcium Channel (Rat Portal Vein) | Inhibition | IC₅₀ | 33.9 nM | caymanchem.com |

| L-Type Calcium Channel (Rat Left Ventricle) | Inhibition | IC₅₀ | 3981 nM | caymanchem.com |

| T-Type Calcium Channel (Caᵥ3.2) | Inhibition | IC₅₀ | 6.8 µM | caymanchem.com |

| CaMPDE (PDE1A2) | Inhibition | IC₅₀ | 3.7 µM | nih.gov |

| Mineralocorticoid Receptor | Antagonism | IC₅₀ | 160-450 nM | ahajournals.org |

Receptor Binding Kinetics and Thermodynamics of this compound

Felodipine exerts its effects by binding to the α1 subunit of L-type voltage-gated Ca2+ channels ijclinmedcasereports.comdrugbank.comnih.gov. It stabilizes these channels in their inactive conformation, thereby inhibiting calcium influx into smooth muscle cells drugbank.comdrugbank.com. Felodipine reversibly competes with other dihydropyridine calcium channel blockers for binding sites drugs.comdrugbank.com. The binding of small molecules to proteins, including drug-receptor interactions, can be characterized by affinity, kinetics, and thermodynamics researchgate.netnih.gov. While the search results confirm that this compound competes effectively for binding sites, being 12 times more effective than (R)-(+)-Felodipine in competing for binding sites with radiolabelled isradipine (B148454) in guinea pig skeletal muscle google.com, detailed information specifically on the binding kinetics (association and dissociation rates) and thermodynamics (enthalpy, entropy) of this compound binding to L-type calcium channels was not explicitly found in the provided snippets. Studies on receptor-ligand interactions often involve determining kinetic and thermodynamic parameters to understand the binding process researchgate.netnih.gov. For example, molecular dynamics simulations can be used to evaluate the binding energetics and kinetics of ligand-receptor interactions mdpi.com. One study investigated the binding interaction of felodipine with bovine serum albumin, describing binding forces and thermodynamic parameters jst.go.jp. However, this study focused on binding to albumin rather than calcium channels and did not differentiate between enantiomers jst.go.jp.

Pharmacokinetic and Metabolic Studies of S Felodipine

Stereoselective Absorption and Distribution

Felodipine (B1672334) is almost completely absorbed from the gastrointestinal tract following oral administration. natrapharm.comstada.com.pheuropa.eusahpra.org.zamedsafe.govt.nznih.govdrugs.com However, it undergoes extensive first-pass metabolism, resulting in a low systemic bioavailability of approximately 15-20%. nih.govnatrapharm.comstada.com.pheuropa.eusahpra.org.zamedsafe.govt.nznih.govdrugs.comastrazeneca.canih.gov The absorption phase is prolonged with extended-release formulations, leading to sustained plasma concentrations. europa.eumedsafe.govt.nz

Stereoselectivity can be observed in all pharmacokinetic processes, including absorption and distribution. mdpi.com While absorption is generally considered a passive process that does not discriminate between enantiomers, stereospecific absorption and distribution can be influenced by selective transport proteins and differences in plasma or tissue protein binding. researchgate.net

Comparative Bioavailability of Enantiomers

Studies have shown stereoselective pharmacokinetics for felodipine. nih.gov In healthy human subjects, the area under the plasma concentration-time curve (AUC) of the (S)-enantiomer of felodipine was, on average, 139% higher than that of its optical antipode (R)-felodipine after oral administration of the racemate. nih.gov This suggests that the bioavailability of (S)-(-)-Felodipine in vivo is approximately two times higher than that of (R)-(+)-Felodipine, which is likely due to differences in first-pass metabolism in the liver. nih.gov

In contrast to humans, studies in dogs using a pseudoracemic mixture of deuterated (S)-felodipine and unlabelled (R)-felodipine showed slightly higher bioavailability for (R)-felodipine in some animals after oral administration, presumably due to lower first-pass extraction of the (R)-enantiomer. capes.gov.br However, no significant difference was observed in other dogs. capes.gov.br These findings highlight species differences in the stereoselective pharmacokinetics of felodipine. wuxiapptec.comnih.gov

Plasma Protein Binding Characteristics

Stereoselective Metabolism Pathways

Felodipine is extensively metabolized in the liver. natrapharm.comstada.com.pheuropa.eu The extensive first-pass metabolism significantly reduces the amount of the drug reaching systemic circulation after oral administration. nih.govnatrapharm.comstada.com.pheuropa.eusahpra.org.zamedsafe.govt.nznih.govdrugs.comastrazeneca.canih.gov No unchanged parent substance is detectable in the urine. natrapharm.comstada.com.pheuropa.eunih.gov The inactive hydrophilic metabolites formed by hepatic biotransformation are primarily eliminated renally (approximately 70%), with the remainder excreted in the feces. natrapharm.comeuropa.euastrazeneca.ca

Stereoselective metabolism is a major factor contributing to stereoselectivity in pharmacokinetics. researchgate.net Metabolizing enzymes often show a preference for one enantiomer over the other. researchgate.net

Cytochrome P450 (CYP) Mediated Oxidation (e.g., CYP3A4)

The metabolism of felodipine is predominantly catalyzed by the cytochrome P450 enzyme system, specifically CYP3A4. europa.eumedsafe.govt.nznih.govdrugs.comastrazeneca.canih.govnih.govwuxiapptec.comnih.govijclinmedcasereports.comresearchgate.netresearchgate.netconicet.gov.ar Oxidation of the dihydropyridine (B1217469) ring to the corresponding achiral, pharmacologically inactive pyridine (B92270) metabolite (dehydrofelodipine) is the predominant metabolic step. nih.govnih.govresearchgate.net CYP3A4 is a major enzyme expressed in both the liver and the gastrointestinal tract, and intestinal metabolism contributes significantly to the presystemic elimination of felodipine. nih.gov

Interactions with substances that inhibit or induce CYP3A4 can significantly affect felodipine plasma concentrations. medsafe.govt.nznih.gov For example, grapefruit juice, a potent inhibitor of CYP3A4, has been shown to increase the AUC and peak plasma concentration of felodipine. astrazeneca.canih.govijclinmedcasereports.comresearchgate.net Conversely, CYP3A4 inducers may decrease plasma concentrations. medsafe.govt.nz

Enantiomeric Differences in Metabolic Rates

The metabolism of felodipine exhibits stereoselectivity, and the preferred enantiomer for metabolism can differ between species. mdpi.comnih.gov In human liver microsomes, the (R)-enantiomer is metabolized more readily than this compound. nih.govijclinmedcasereports.com The intrinsic clearance, defined as the ratio of Vmax to Km, is about two times higher for (R)-felodipine in human liver microsomes. nih.govijclinmedcasereports.com This aligns with the observation that the bioavailability of this compound is higher than that of the (R)-enantiomer in humans, suggesting that the (R)-enantiomer undergoes more extensive first-pass metabolism. nih.govnih.gov

In contrast, studies in rat and dog liver microsomes showed slightly higher rates of metabolism for the (S)-enantiomer compared to the (R)-enantiomer. nih.govwuxiapptec.com This highlights the species-specific nature of the stereoselective metabolism of felodipine. wuxiapptec.comnih.gov

Data on the intrinsic clearance ratio (S:R) in liver microsomes from different species further illustrates these differences:

| Species | Metabolic Pathway | Clearance Ratio (S:R) | Source |

| Rat | Oxidation | 1.35 | wuxiapptec.com |

| Dog | Oxidation | 1.47 | wuxiapptec.com |

| Human | Oxidation | 0.52 | wuxiapptec.com |

This table indicates that in rat and dog liver microsomes, the S-enantiomer is cleared faster than the R-enantiomer (ratio > 1), while in human liver microsomes, the R-enantiomer is cleared faster than the S-enantiomer (ratio < 1). wuxiapptec.com

Despite these differences in metabolic rates, the elimination half-lives of the (S) and (R) enantiomers of felodipine were not found to be different in healthy human subjects after oral administration of the racemate. nih.gov

Data Table: Intrinsic Clearance Ratio of Felodipine Enantiomers in Liver Microsomes

| Species | Metabolic Pathway | Intrinsic Clearance Ratio (S:R) |

| Rat | Oxidation | 1.35 |

| Dog | Oxidation | 1.47 |

| Human | Oxidation | 0.52 |

(Note: This table presents data on the intrinsic clearance ratio of felodipine enantiomers in liver microsomes, illustrating species differences in metabolic preference.)

First-Pass Metabolism and its Impact on Bioavailability

Felodipine is almost completely absorbed after oral administration. nih.govfda.govnih.govnatrapharm.comnih.gov However, it undergoes extensive presystemic first-pass metabolism, primarily in the liver and intestinal wall, which significantly reduces its systemic bioavailability. nih.govijclinmedcasereports.comfda.govnih.govnatrapharm.comnih.govmdpi.comnih.govtrc-p.nlmedsafe.govt.nz The metabolism is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. astrazeneca.cadrugbank.comijclinmedcasereports.comfda.govnih.govmdpi.comnih.govtrc-p.nlmedsafe.govt.nzwikipedia.orghres.ca

The high first-pass metabolism results in a low absolute bioavailability for racemic felodipine, averaging around 15%. astrazeneca.cadrugbank.comnih.govijclinmedcasereports.comnih.govmdpi.comnih.govtrc-p.nlmedsafe.govt.nz Some sources report bioavailability values ranging from 13.6% to 16.3% or approximately 20%. ijclinmedcasereports.comfda.gov Over 50% of the absorbed dose is reported to be metabolized in the gut wall. mdpi.comnih.gov

The stereoselective metabolism observed in liver microsomes, where the (R)-enantiomer is metabolized more readily than the (S)-(-)-enantiomer, suggests that the bioavailability of this compound in vivo is approximately two times higher than that of the (R)-enantiomer. nih.govijclinmedcasereports.com

The extensive first-pass metabolism makes felodipine susceptible to drug-drug interactions with substances that inhibit or induce CYP3A4. ijclinmedcasereports.comfda.govnih.govmdpi.commedsafe.govt.nzwikipedia.org Inhibitors of CYP3A4 can lead to increased plasma concentrations of felodipine, while inducers can decrease them. ijclinmedcasereports.comfda.govnih.govwikipedia.org

Stereoselective Excretion and Clearance

Felodipine is extensively metabolized, and the majority of the administered dose is eliminated as metabolites. astrazeneca.canih.govnatrapharm.com Approximately 70% of the dose is excreted in the urine as metabolites, and about 10% is excreted in the feces. astrazeneca.canih.govhres.ca Less than 0.5% of unchanged felodipine is recovered in the urine. astrazeneca.cahres.ca

While the elimination half-lives of the (R)- and (S)-enantiomers of felodipine have been reported to be comparable, studies have shown stereoselective pharmacokinetics. nih.govgoogle.com The (R)-(+)-isomer of felodipine has been found to have a higher clearance than the (S)-(-)-isomer. google.com In one study, the (R)-isomer had a 2.4-fold higher clearance than the (S)-(-)-isomer. google.com This contributes to the observation that the area under the plasma concentration-time curve (AUC) of the (S)-enantiomer is higher than that of the (R)-enantiomer after oral administration of the racemic mixture. nih.gov

The mean total clearance of felodipine from the blood is high, typically ranging from 1 to 1.5 L/min or 1100 to 1200 mL/min, classifying it as a high clearance drug. nih.govnatrapharm.commedsafe.govt.nz Mean blood clearance values have been reported as 914 ± 355 mL/min in hypertensive patients, 606 ± 245 mL/min in elderly hypertensive patients, and 1337 ± 413 mL/min in young healthy volunteers. astrazeneca.cahres.ca

Impact of Age and Specific Patient Populations on Pharmacokinetics

Age and certain patient populations can significantly impact the pharmacokinetics of felodipine, including potentially affecting the disposition of the (S)-(-)-enantiomer.

Age: Plasma concentrations of felodipine increase with age. ijclinmedcasereports.comnih.govnatrapharm.comhres.cawikidoc.org Mean clearance of felodipine in elderly hypertensive patients (mean age 74 years) was found to be significantly lower (about 45%) compared to young healthy volunteers (mean age 26 years). hres.cawikidoc.orgdrugs.com Consequently, the mean AUC for young patients was considerably lower (about 39%) than that for elderly patients at steady state. hres.cawikidoc.org This reduced clearance in the elderly leads to higher plasma levels and a potentially heightened antihypertensive response. pillbuys.com

Hepatic Impairment: Patients with impaired liver function exhibit reduced clearance of felodipine. nih.govnih.govnatrapharm.comhres.cawikidoc.orgdrugs.com Clearance in patients with hepatic disease was reduced to approximately 60% of that observed in normal young volunteers. hres.cawikidoc.orgdrugs.com This can lead to elevated plasma concentrations of felodipine. nih.govnatrapharm.comhres.cawikidoc.org

Renal Impairment: Renal impairment does not appear to significantly alter the plasma concentration profile of felodipine itself. astrazeneca.canatrapharm.comhres.ca However, higher concentrations of the metabolites are present in the plasma due to decreased urinary excretion, although these metabolites are hemodynamically inactive. astrazeneca.cadrugbank.comnatrapharm.com

Other Patient Populations: Plasma felodipine concentrations have also been reported to be increased in patients with congestive heart failure. nih.gov

The following table summarizes some pharmacokinetic parameters of felodipine, which are relevant to the disposition of the (S)-(-)-enantiomer:

| Parameter | Value (Racemic Felodipine) | Source(s) | Notes |

| Absolute Bioavailability | ~15% (range 13.6-20%) | astrazeneca.cadrugbank.comnih.govijclinmedcasereports.comnih.govnih.govmdpi.comnih.govtrc-p.nlmedsafe.govt.nz | Due to extensive first-pass metabolism. (S)-enantiomer bioavailability is higher. nih.govijclinmedcasereports.com |

| Time to Peak Plasma Conc. | ~1.5 - 5 hours (depending on formulation) | ijclinmedcasereports.comfda.govnatrapharm.com | Rapid absorption. |

| Protein Binding | >99% | drugbank.comnih.govfda.govnatrapharm.com | Primarily to albumin. |

| Volume of Distribution | ~10 L/kg | drugbank.comnih.govnatrapharm.comnih.govmedsafe.govt.nz | Extensively distributed to extravascular tissues. |

| Elimination Half-life | ~18-28.7 hours (terminal) | drugbank.comijclinmedcasereports.comnatrapharm.com | Increases with age. ijclinmedcasereports.com |

| Total Blood Clearance | ~1-1.5 L/min (1100-1337 mL/min) | astrazeneca.canih.govnatrapharm.commedsafe.govt.nzhres.ca | High clearance drug. Decreases with age and hepatic impairment. astrazeneca.caijclinmedcasereports.comnatrapharm.comhres.cawikidoc.orgdrugs.com |

| Urinary Excretion | ~70% as metabolites | astrazeneca.canatrapharm.comnih.govhres.ca | Less than 0.5% as unchanged drug. astrazeneca.cahres.ca |

| Fecal Excretion | ~10% as metabolites | astrazeneca.canih.govhres.ca |

Data based on the provided text.

| Patient Population | Mean Felodipine Clearance (mL/min) | Source(s) | Notes |

| Young Healthy Volunteers | 1337 ± 413 | astrazeneca.cahres.ca | Higher clearance |

| Hypertensive Patients | 914 ± 355 | astrazeneca.cahres.ca | |

| Elderly Hypertensive Patients | 606 ± 245 | astrazeneca.cahres.cadrugs.com | Reduced clearance compared to younger. |

| Patients with Hepatic Disease | ~60% of normal young volunteers | hres.cawikidoc.orgdrugs.com | Reduced clearance. |

Data based on the provided text.

Clinical Research and Therapeutic Applications of S Felodipine

Antihypertensive Efficacy

(S)-(-)-Felodipine contributes to the antihypertensive effects observed with the racemic mixture, which works by reducing peripheral vascular resistance nih.govfda.gov. Felodipine (B1672334) effectively lowers blood pressure and is considered comparable in efficacy to other antihypertensive agents like beta-blockers and ACE inhibitors for mild to moderate hypertension nih.gov.

Dose-Dependent Blood Pressure Reduction

The blood pressure reduction achieved with felodipine is correlated with the dose administered and plasma concentrations nih.govfda.gov. Studies have shown that felodipine results in a dose-dependent decrease in both systolic and diastolic blood pressure nih.gov. Substantial blood pressure control can last for 24 hours with extended-release formulations, with trough reductions in diastolic blood pressure being approximately 40-50% of peak reductions fda.govfda.gov.

Combination Therapy Efficacy (e.g., with ACE inhibitors, beta-blockers, ARBs)

Combination therapy involving felodipine has demonstrated enhanced antihypertensive efficacy compared to monotherapy. For instance, a crossover trial showed that a combination of felodipine (5 mg) and candesartan (B1668252) (an ARB, 8 mg) reduced systolic/diastolic blood pressure by 28/18 mmHg, which was more effective than monotherapy with felodipine alone (18/12 mmHg) . Similarly, combination therapy with felodipine and metoprolol (B1676517) (a beta-blocker) achieved a 98% response rate (diastolic BP ≤ 90 mmHg), significantly higher than either felodipine (79%) or metoprolol (82%) monotherapy . The combination of enalapril (B1671234) (an ACE inhibitor) and extended-release felodipine has also shown additive effects in lowering blood pressure, with each active-active combination being significantly more effective than their component monotherapies fda.gov.

Here is a summary of combination therapy findings:

| Combination Therapy | Blood Pressure Reduction (Systolic/Diastolic) | Response Rate (Diastolic BP ≤ 90 mmHg) | Reference |

| Felodipine (5 mg) + Candesartan (8 mg) | 28/18 mmHg | Not specified | |

| Felodipine + Metoprolol | Not specified | 98% | |

| Felodipine + Enalapril ER | Additive effect, more effective than monotherapy | Not specified | fda.gov |

Potential in Neurodegenerative Diseases

Recent studies have explored the potential neuroprotective effects of felodipine, extending beyond its traditional cardiovascular applications . It has been investigated for its role in promoting autophagy and reducing neurotoxic protein aggregates in models of neurodegenerative diseases such as Huntington's disease and tauopathies . Felodipine has been shown to induce autophagy in neuronal cells, a process crucial for clearing misfolded proteins associated with neurodegeneration . In mouse models of Huntington's disease, administration of felodipine resulted in a significant reduction of huntingtin aggregates, suggesting potential therapeutic benefits in neurodegeneration . A phase II clinical trial (FELL-HD) is underway to assess the safety and tolerability of felodipine in patients with early Huntington's disease, with preliminary findings suggesting it may induce autophagy in neurons and improve cognitive functions . The drug's ability to cross the blood-brain barrier effectively supports its selection for further investigation in this area .

Pharmacodynamic Markers and Surrogate Endpoints in Clinical Trials

In clinical trials evaluating the antihypertensive efficacy of felodipine, pharmacodynamic markers and surrogate endpoints primarily focus on blood pressure reduction nih.govfda.gov. The decrease in systolic and diastolic blood pressure is a key indicator of the drug's effectiveness nih.govfda.gov. Changes in peripheral vascular resistance, which is decreased by felodipine's action on vascular smooth muscle, also serve as a relevant pharmacodynamic effect nih.govfda.gov. While not explicitly detailed as specific "surrogate endpoints" in the provided snippets beyond blood pressure itself, the duration of blood pressure control (e.g., 24 hours with ER formulations) and the magnitude of trough reductions relative to peak reductions are important measures of efficacy in chronic hypertension management trials fda.govfda.gov. In the context of neurodegenerative diseases, potential pharmacodynamic markers being explored include indicators of autophagy induction and changes in the levels of neurotoxic protein aggregates, as observed in preclinical models . Clinical trials in this area, such as the FELL-HD study, would likely assess markers related to neuronal function and cognitive performance as potential surrogate endpoints .

Drug Drug Interactions and Stereochemistry

Interactions with CYP3A4 Inhibitors and Inducers

Felodipine (B1672334) is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestinal wall. nih.govdrugs.comwellingtonicu.comnih.gov This metabolic pathway makes felodipine susceptible to significant pharmacokinetic drug-drug interactions with substances that either inhibit or induce CYP3A4 activity. nih.govnih.gov

CYP3A4 inhibitors decrease the metabolism of felodipine, leading to increased plasma concentrations. drugs.comwellingtonicu.compharmacytimes.com This can enhance the therapeutic effects of felodipine but also increase the risk of dose-dependent adverse effects. drugs.com Potent CYP3A4 inhibitors, such as itraconazole (B105839) and ketoconazole (B1673606) (azole antifungal agents), erythromycin (B1671065) (a macrolide antibiotic), and certain substances like grapefruit juice and cimetidine, have been shown to significantly increase felodipine exposure. drugs.comwellingtonicu.comaafp.orgrxlist.comwebmd.commedicinenet.com For instance, coadministration of felodipine with itraconazole, a potent CYP3A4 inhibitor, can result in several-fold increases in felodipine plasma levels. drugs.com Similarly, grapefruit juice can increase the bioavailability of felodipine by inhibiting intestinal CYP3A4, leading to more than a 2-fold increase in AUC and Cmax. drugs.comnih.govaafp.org Erythromycin has also been reported to cause approximately 2.5-fold increases in the AUC and Cmax of felodipine. drugs.com Cimetidine, a non-specific CYP-450 inhibitor, results in about a 50% increase in the AUC and Cmax of felodipine. drugs.com

Conversely, CYP3A4 inducers increase the metabolism of felodipine, resulting in decreased plasma concentrations. nih.govpharmacytimes.com This can lead to reduced therapeutic efficacy. pharmacytimes.com Strong CYP3A4 inducers include anticonvulsants like phenytoin (B1677684) and carbamazepine (B1668303), as well as rifampicin (B610482) and the herbal supplement St. John's wort. nih.govrxlist.commedicinenet.comwww.nhs.uk Coadministration of felodipine with CYP3A4 inducers can lead to a significant decrease in felodipine plasma levels, potentially below the therapeutic range. nih.govnih.gov For example, a substantial decrease in the AUC of felodipine has been observed when administered with carbamazepine and phenytoin. nih.gov St. John's wort is also known to affect how felodipine works. www.nhs.uk

The table below summarizes some key interactions between felodipine and CYP3A4 inhibitors and inducers based on available data:

| Interacting Substance | Classification | Effect on Felodipine Plasma Levels | Potential Clinical Impact | Source |

| Itraconazole | Potent CYP3A4 Inhibitor | Several-fold increase | Increased effects, potential increased risk of side effects | drugs.comwellingtonicu.com |

| Ketoconazole | Potent CYP3A4 Inhibitor | Increased | Increased effects, potential increased risk of side effects | wellingtonicu.comaafp.org |

| Erythromycin | CYP3A4 Inhibitor | ~2.5-fold increase (AUC, Cmax) | Increased effects, potential increased risk of side effects | drugs.comwellingtonicu.com |

| Grapefruit Juice | Intestinal CYP3A4 Inhibitor | >2-fold increase (AUC, Cmax) | Increased effects, potential increased risk of side effects | drugs.comnih.govaafp.org |

| Cimetidine | Non-specific CYP-450 Inhibitor | ~50% increase (AUC, Cmax) | Increased effects, potential increased risk of side effects | drugs.comwellingtonicu.com |

| Carbamazepine | CYP3A4 Inducer | Decreased | Reduced therapeutic efficacy | nih.govnih.gov |

| Phenytoin | CYP3A4 Inducer | Decreased | Reduced therapeutic efficacy | nih.govnih.gov |

| Rifampin | CYP3A4 Inducer | Decreased | Reduced therapeutic efficacy | nih.govrxlist.com |

| St. John's Wort | CYP3A4 Inducer | Decreased | Reduced therapeutic efficacy | nih.govrxlist.comwww.nhs.uk |

Note: This table focuses on the impact on felodipine plasma levels and potential clinical outcomes based on the provided sources. The magnitude of interaction can vary depending on individual patient factors and specific drug dosages.

While these interactions are well-documented for racemic felodipine, the primary metabolism via CYP3A4 suggests that the (S)-(-)-enantiomer, if it undergoes similar metabolic transformation by this enzyme, would likely be subject to comparable interactions with CYP3A4 modulators. However, specific studies detailing the differential impact of CYP3A4 inhibitors and inducers on the individual enantiomers of felodipine were not prominently featured in the provided search results. Stereochemistry can influence how readily an enantiomer is metabolized by a specific enzyme, which could theoretically lead to differences in the magnitude of these interactions between the (S)-(-)-enantiomer and the (R)-(+)-enantiomer.

Impact on Other Concomitant Medications

Felodipine can also influence the pharmacokinetics of other medications, although its inhibitory effect on CYP enzymes is considered weak. Felodipine is reported to be a weak inhibitor of both CYP3A4 and CYP2D6 enzymes. nih.gov While the clinical significance of this weak inhibition may be less pronounced compared to potent inhibitors, it could still potentially affect the metabolism of sensitive substrates of these enzymes, leading to increased concentrations of the coadministered drug. nih.govdrugbank.com

Furthermore, felodipine is a substrate for the P-glycoprotein (MDR1) efflux transporter and can also inhibit it. drugbank.commedscape.com P-glycoprotein is involved in the transport of various drugs across cell membranes, including in the gut, liver, and kidneys. Inhibition of P-glycoprotein by felodipine could potentially increase the absorption and reduce the elimination of coadministered drugs that are substrates for this transporter, leading to altered plasma concentrations. drugbank.commedscape.com

The provided search results indicate potential interactions with a wide range of other medications, affecting their metabolism, excretion, or pharmacodynamic effects. drugbank.comdrugs.com These interactions can be complex and may require careful monitoring and dosage adjustments. For example, felodipine may increase the level or effect of drugs like imatinib (B729) and cyclosporine by inhibiting P-glycoprotein. medscape.com It may also affect the metabolism of certain drugs by weakly inhibiting CYP2C19. medscape.com

Additionally, coadministration with other antihypertensive agents can lead to additive blood pressure lowering effects, potentially causing excessive hypotension. www.nhs.ukmedscape.compediatriconcall.com For instance, combining felodipine with other calcium channel blockers or alpha1-blockers may enhance hypotensive effects. medscape.compediatriconcall.com Interactions with nonsteroidal anti-inflammatory drugs (NSAIDs) may decrease the therapeutic efficacy of felodipine. drugbank.com

The stereochemistry of felodipine could potentially influence its interaction with other medications, both as a substrate/inhibitor of enzymes/transporters and in terms of pharmacodynamic interactions. However, the provided information primarily discusses the interactions of felodipine generally, without specific details on how the (S)-(-)-enantiomer might differentially impact or be impacted by these coadministered medications compared to the racemic mixture or the (R)-(+)-enantiomer. Further research specifically focusing on the stereoselective interactions of (S)-(-)-Felodipine would be necessary to fully elucidate these effects.

Analytical Methodologies for Enantiomeric Analysis

Chiral Chromatography Techniques

Chiral chromatography is a widely used approach for separating and quantifying enantiomers. These techniques utilize a chiral stationary phase or a chiral additive in the mobile phase to create transient diastereomeric complexes with the enantiomers, allowing for their differential retention and separation. wikipedia.org

Chiral Normal-Phase Liquid Chromatography

Chiral normal-phase liquid chromatography (NPLC) is a common method for separating felodipine (B1672334) enantiomers. This technique typically employs a chiral stationary phase, such as those based on cellulose (B213188) tris(4-methyl benzoate), like Chiralcel OJ-R. nih.govresearchgate.net The mobile phase often consists of a mixture of a non-polar solvent (e.g., iso-hexane or n-hexane) and a polar modifier (e.g., 2-propanol or ethanol). nih.govresearchgate.netchrom-china.com

One study developed an enantioselective NPLC method coupled with electrospray ionization mass spectrometry (ESI-MS) for the determination of felodipine enantiomers in human plasma. The separation was achieved using a Chiralcel OJ-R stationary phase with a mobile phase of 2-propanol-iso-hexane (11:89). Post-column addition of ammonium (B1175870) acetate (B1210297) in ethanol-water enhanced detection sensitivity by forming ammonium adducts. nih.govresearchgate.net This method proved adequate for pharmacokinetic studies, demonstrating good within-run repeatability (coefficient of variation below 2% at 22 nmol/l and below 10% at 0.27 nmol/l) and between-day precision (coefficient of variation of 3.6% at 4 nmol/l plasma). nih.govresearchgate.net The limit of quantification (LOQ) was established at 0.25 nmol/l (0.10 µg/l). nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer Determination

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the determination of felodipine enantiomers, often in conjunction with a preliminary chiral separation step. One method described the determination of racemic felodipine, its enantiomers, and a metabolite in human plasma using capillary GC-MS with selected-ion monitoring (SIM). nih.gov In this approach, following liquid-liquid extraction, the enantiomers were initially separated on a chiral HPLC column (Chiralcel OJ), and fractions containing each isomer were collected. These fractions were subsequently analyzed by GC-MS-SIM. nih.gov This method achieved limits of quantitation in plasma of 0.1 ng/ml for both the R-(+) and S-(-) enantiomers of felodipine. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely applied technique for the enantioseparation of felodipine. Various CSPs, including those based on cellulose and amylose (B160209) derivatives, have been successfully used. chrom-china.comresearchgate.net

Studies have explored the use of cellulose tris(4-methyl benzoate) stationary phases, such as Chiralcel OJ-R and Chiralcel OJ-H, for the chiral separation of felodipine. chrom-china.com Mobile phases typically consist of mixtures of n-hexane and an alcohol like 2-propanol or ethanol (B145695). chrom-china.comresearchgate.net The composition of the mobile phase, flow rate, and column temperature are critical parameters influencing the separation efficiency. chrom-china.comresearchgate.netresearchgate.net For instance, using n-hexane/2-propanol (90:10, v/v) as the mobile phase on Chiralcel OJ-R and Chiralcel OJ-H columns allowed for the enantioseparation of felodipine. chrom-china.com The temperature was found to influence the separation mechanism, with enantioseparation being enthalpy-controlled at higher temperatures and entropy-controlled at lower temperatures. chrom-china.com

Another study demonstrated the separation of felodipine enantiomers on a Chiralpak AD-H column, which is based on amylose ramification, using a mobile phase of isopropanol (B130326) and n-hexane. researchgate.net Chiral-AGP®, a stationary phase based on alpha-1-acid glycoprotein, has also been used for the resolution and determination of the enantiomeric purity of felodipine enantiomers. globalauthorid.com

Spectroscopic Methods for Enantiomeric Purity Assessment

While chromatography is the primary method for enantiomeric separation and quantification, spectroscopic methods can provide complementary information or be used for specific aspects of analysis, although direct assessment of enantiomeric purity solely by traditional spectroscopic techniques like UV-Vis or IR is often challenging for enantiomers due to their identical standard spectra in achiral environments. However, techniques like circular dichroism (CD) spectroscopy can be used to study the chiral properties of enantiomers and assess their purity if a chromophore is present near the chiral center. Some literature mentions spectroscopic techniques in the context of felodipine analysis generally jchps.cominnovareacademics.inresearchgate.net, but specific details on using standard spectroscopic methods directly for enantiomeric purity assessment of felodipine in isolation from chromatographic separation are less commonly detailed in the provided search results. Thermal analysis techniques like DSC have been used for purity assessment of felodipine, but this typically refers to chemical purity rather than enantiomeric purity .

Bioanalytical Method Validation for Pharmacokinetic Studies

Bioanalytical method validation is a critical process to ensure that analytical methods used for quantifying drugs and metabolites in biological matrices are reliable, accurate, and suitable for their intended purpose, such as pharmacokinetic studies. researchgate.neteuropa.eu For chiral drugs like felodipine, this validation specifically includes the stereoselective determination of each enantiomer in biological samples like plasma. nih.govnih.govnih.gov

Validation parameters typically assessed include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability of the analyte in the biological matrix. nih.govinnovareacademics.inresearchgate.net

For the enantioselective determination of felodipine in human plasma using chiral NPLC-ESI-MS, the method was validated and found adequate for pharmacokinetic studies. nih.govresearchgate.net Key validation results included:

| Parameter | Result |

| Within-run repeatability | CV < 2% at 22 nmol/l, CV < 10% at 0.27 nmol/l |

| Between-day precision | CV = 3.6% at 4 nmol/l plasma |

| LOQ | 0.25 nmol/l (0.10 µg/l) |

This validated method was successfully applied to study the pharmacokinetics of R- and S-felodipine after oral administration of the racemate. nih.govresearchgate.netnih.gov Another stereoselective method using chiral HPLC for separation followed by GC-MS detection was also developed and validated for determining felodipine enantiomers in human plasma, supporting clinical studies. nih.govnih.gov This method had an LOQ of 0.1 ng/ml for both enantiomers. nih.gov

Bioanalytical methods for felodipine have been developed and validated according to standard guidelines, ensuring their suitability for quantifying the drug in biological matrices for pharmacokinetic and bioavailability studies. innovareacademics.inresearchgate.neteuropa.eu

Future Directions and Research Gaps

Novel Synthetic Routes for Improved Enantioselectivity and Yield

Current synthetic approaches for obtaining (S)-(-)-Felodipine often involve the synthesis of the racemic mixture followed by resolution, or asymmetric synthesis methods that may still present challenges in achieving high enantiomeric excess (e.e.) and yield. Research gaps exist in developing more efficient and environmentally friendly synthetic routes that inherently favor the formation of the (S)-(-)-enantiomer with high enantioselectivity.

Developing novel asymmetric synthesis strategies that utilize chiral catalysts or auxiliaries could also provide direct access to this compound with high enantiomeric purity, bypassing the need for resolution steps. Research in this area would focus on identifying catalytic systems that effectively control the stereochemistry at the chiral center of the dihydropyridine (B1217469) core during synthesis.

Advanced Pharmacodynamic Modeling of this compound Enantiomer

While this compound has been shown to be more potent than the (R)-(+)-enantiomer in some preclinical models, a comprehensive understanding of its specific interactions with biological targets and downstream effects at a molecular level is still evolving. scirp.org Advanced pharmacodynamic modeling is crucial to fully characterize the activity of the (S)-(-)-enantiomer.

Future research should involve detailed studies on the binding kinetics and affinity of this compound to L-type calcium channels and other potential targets, such as calcium-binding proteins, mineralocorticoid receptors, and calmodulin-dependent cyclic nucleotide phosphodiesterase, where felodipine (B1672334) has been shown to exhibit activity. nih.gov Stereoselective differences in these interactions need to be precisely quantified. nih.gov

Furthermore, research is needed to develop sophisticated computational models that can predict the pharmacodynamic response of this compound based on its concentration at the target site and its molecular interactions. These models can help in understanding the relationship between exposure and effect, potentially guiding dose optimization and predicting responses in different physiological and pathological conditions. Studies using techniques like microdialysis and advanced imaging could provide valuable data on tissue distribution and target engagement of the (S)-(-)-enantiomer in vivo.

Exploration of this compound in Emerging Therapeutic Areas

The primary therapeutic application of racemic felodipine is in the management of hypertension and angina pectoris due to its calcium channel blocking activity. nih.gov However, exploring the potential of the more potent (S)-(-)-enantiomer in emerging therapeutic areas where calcium channels or related pathways play a role represents a significant research direction.

One potential area of exploration is in neurological disorders. Calcium channels are involved in various neuronal functions, and their dysregulation has been implicated in conditions such as neurodegenerative diseases and epilepsy. lgcstandards.com While the role of this compound specifically in these areas requires investigation, the general involvement of calcium channels suggests potential avenues for research.

Another area could involve conditions where vascular smooth muscle function is compromised beyond hypertension, such as certain peripheral vascular diseases. Given the vasoselective nature of felodipine, the enhanced potency of the (S)-(-)-enantiomer might offer advantages in these conditions.

Furthermore, research into the interactions of felodipine enantiomers with drug transporters, such as P-glycoprotein (Pgp), could reveal potential for use in multidrug resistance reversal strategies, particularly in oncology, where calcium channel blockers have been explored as chemosensitizers. nih.gov Studies have shown enantioselective interactions with Pgp for other compounds, suggesting this is a relevant area for investigation with this compound. nih.gov

Longitudinal Studies on Stereoselective Clinical Outcomes

While preclinical studies indicate differences in potency between the enantiomers, robust longitudinal clinical studies are needed to definitively assess the stereoselective clinical outcomes of administering this compound compared to the racemic mixture or the (R)-(+)-enantiomer.

Research gaps exist in long-term clinical trials specifically designed to evaluate the efficacy, safety, and tolerability of this compound as a single entity. These studies should aim to:

Compare the dose-response relationship of this compound with racemic felodipine in relevant patient populations.

Assess the long-term impact on cardiovascular endpoints, such as blood pressure control, reduction in cardiovascular events, and effects on target organ damage.

Investigate potential differences in pharmacokinetic profiles between the enantiomers in diverse patient populations, including those with renal or hepatic impairment, which could influence dosing strategies. researchgate.net

Evaluate the potential for reduced inter-patient variability in response compared to the racemate, potentially leading to more predictable therapeutic outcomes.

Such longitudinal studies, employing rigorous methodologies and sufficient sample sizes, are essential to translate the observed preclinical advantages of this compound into clinically meaningful benefits and to determine if administering the single enantiomer offers a superior therapeutic profile.

Q & A

Q. What validated analytical methods are available for quantifying (S)-(-)-Felodipine in pharmaceutical formulations?

A fluorescence-based method has been optimized for determining felodipine content. Under specific conditions, the fluorescence intensity shows a linear relationship with concentration (5.0 × 10⁻⁵ to 5.0 × 10⁻³ mol/L), with a regression equation of y = 5.9983x + 229.24 (R² = 0.9972). Precision experiments demonstrated a relative standard deviation (RSD) <5.00%, confirming reproducibility . This method aligns with pharmacopoeia standards, showing no systematic errors in comparative studies .

Q. What pharmacokinetic interactions should be considered when studying this compound?

this compound is metabolized primarily by CYP3A4, making it susceptible to interactions with CYP3A4 inhibitors or inducers. For example, grapefruit juice (GFJ) increases felodipine plasma concentration by inhibiting intestinal CYP3A4, as shown in crossover studies where GFJ elevated felodipine levels fivefold compared to water . Researchers should incorporate in vitro CYP inhibition assays and clinical interaction studies to evaluate such effects systematically.

Advanced Research Questions

Q. How can researchers design a robust bioequivalence study for this compound prolonged-release formulations?

A validated approach involves randomized, single-dose, crossover trials with healthy subjects under fasting conditions. Key parameters include:

- Study Design : Two-sequence, two-period (or four-period for replicate studies) with ≥7-day washout intervals to minimize carryover effects.

- Endpoints : Pharmacokinetic metrics (AUC, Cmax, Tmax) to assess rate and extent of absorption.

- Simulation : Physiologically Based Biopharmaceutical Models (PBBM) can predict in vivo performance using in vitro dissolution profiles and physicochemical properties (e.g., pH-dependent solubility, log P = 5.58) . Virtual bioequivalence trials with 74–76 subjects mirroring demographic data enhance predictive accuracy .

Q. How should discrepancies in solubility data for this compound be resolved?

Conflicting solubility reports may arise from differences in experimental conditions (e.g., pH, surfactants). To reconcile these:

- Standardize Methods : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions.

- Validate Models : Compare experimental solubility (Table 1 in ) with in silico predictions using log P and pKa values.

- Leverage PBPK Models : Incorporate bile solubility and diffusion coefficients to refine predictive accuracy .

Q. What strategies address chiral resolution challenges in synthesizing this compound?

While evidence does not directly address chirality, general methodologies include:

- Enantioselective Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Asymmetric Synthesis : Catalytic methods employing chiral ligands to favor the (S)-enantiomer during dihydropyridine ring formation.

- Crystallization Techniques : Diastereomeric salt crystallization with resolving agents (e.g., tartaric acid derivatives).

Q. How can researchers systematically evaluate contradictory data on this compound’s metabolic stability?

Apply systematic review frameworks (e.g., PRISMA) and GRADE criteria to assess evidence quality . Key steps:

- Literature Search : Use controlled vocabulary (MeSH terms) in databases like MEDLINE to identify in vitro and clinical studies.

- Bias Assessment : Tools like ROBINS-I for non-randomized studies.

- Data Synthesis : Meta-analysis of hepatic extraction ratios or intrinsic clearance values, adjusting for study heterogeneity (e.g., hepatocyte sources, incubation conditions).

Methodological Guidance

- For Analytical Studies : Include validation parameters (linearity, precision, accuracy) per ICH guidelines, referencing fluorescence or HPLC-UV methods .

- For Clinical Trials : Adhere to CONSORT guidelines, detailing randomization, blinding, and statistical power calculations .

- For Literature Reviews : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid common pitfalls (e.g., overbroad scope) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.